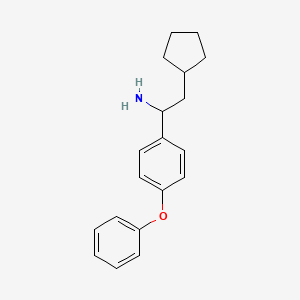

2-Bromo-5,6,7,8-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

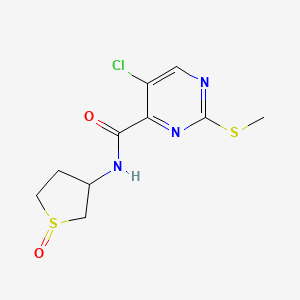

2-Bromo-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline, a bicyclic compound that consists of a pyridine ring fused to a cyclohexene . It has a molecular weight of 212.09 .

Synthesis Analysis

The synthesis of aryl-substituted quinolines and tetrahydroquinolines can be achieved through Suzuki–Miyaura cross-coupling reactions . This involves the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids .Molecular Structure Analysis

The molecular formula of this compound is C9H11N . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The reaction mechanism involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct, dehydration of cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Efficient and selective synthesis techniques for quinoline derivatives, including 2-Bromo-5,6,7,8-tetrahydroquinoline, have been developed, demonstrating its utility in generating a variety of bromoquinoline compounds (Şahin et al., 2008).

- A study on the absolute configurations of various quinoline metabolites, including trans-6-bromo-5-hydroxy-5,6,7,8-tetrahydroquinoline, has provided insights into their molecular structures and stereochemical properties (Boyd et al., 1991).

- Research into the Friedländer synthesis of 6-bromoquinoline derivatives from bromobenzaldehyde has led to the development of new chelating ligands, highlighting the compound's relevance in coordination chemistry (Hu, Zhang, & Thummel, 2003).

- The synthesis of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, which include compounds similar to this compound, has shown their significance in medicinal chemistry due to their stable and versatile structures (Johnson et al., 2013).

Photoreactive and Protective Applications

- 8-Bromo-7-hydroxyquinoline, a compound structurally related to this compound, has been used as a photoremovable protecting group in biological studies, underscoring its potential in controlled release applications (Zhu et al., 2006).

Applications in Photocatalysis

- The use of this compound in photocatalytic reactions for the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines illustrates its role in facilitating novel chemical transformations (Zeng, Li, Chen, & Zhou, 2022).

Advanced Organic Synthesis

- Novel approaches in synthesizing substituted quinoline derivatives, such as 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, demonstrate the compound's versatility in organic synthesis (Choi & Chi, 2004).

Catalysis Research

- The compound has been used in copper-catalyzed amination of aryl halides, indicating its utility in facilitating key reactions in synthetic chemistry (Wang, Cai, & Ding, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of quinoline, which is known to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The bromine atom in 2-Bromo-5,6,7,8-tetrahydroquinoline could potentially enhance these interactions due to its electronegativity and size.

Biochemical Pathways

Quinoline derivatives are known to influence several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

Result of Action

Quinoline derivatives are known to exert various biological effects, such as anti-inflammatory, antimalarial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

Analyse Biochimique

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context .

Cellular Effects

Quinoline derivatives have been found to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-bromo-5,6,7,8-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKJABMIDAWWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)

![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B2880304.png)

![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)